molecular formula C18H18FN3O B3746758 N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Cat. No.: B3746758
M. Wt: 311.4 g/mol
InChI Key: YDEGUSIFCOAFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE: is a complex organic compound that features a benzodiazole ring system substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the benzodiazole ring with a fluorophenylmethyl halide under basic conditions.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent, particularly in the treatment of neurological disorders.
  • Studied for its potential anti-inflammatory and analgesic properties.

Industry:

  • Used in the development of advanced materials, such as polymers and coatings.
  • Investigated for its potential use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole ring system is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the acetamide moiety may contribute to the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier.

Comparison with Similar Compounds

  • N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
  • N-(2-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
  • N-(2-{1-[(4-NITROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Uniqueness: The presence of the fluorophenyl group in N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective in its intended applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13(23)20-11-10-18-21-16-4-2-3-5-17(16)22(18)12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEGUSIFCOAFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 5
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 6
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N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

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